

Technical Guide: Synthesis and Characterization of (2-Iodo-5-methoxyphenyl)boronic acid

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Compound of Interest

Compound Name: (2-Iodo-5-methoxyphenyl)boronic acid

Cat. No.: B569776

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Introduction

(2-Iodo-5-methoxyphenyl)boronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility lies in the presence of three key functional groups: a boronic acid moiety, an iodo substituent, and a methoxy group. This arrangement allows for sequential and site-selective modifications, making it an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. This technical guide provides an in-depth overview of a common synthetic route to **(2-Iodo-5-methoxyphenyl)boronic acid** and its key characterization data.

Physicochemical Properties

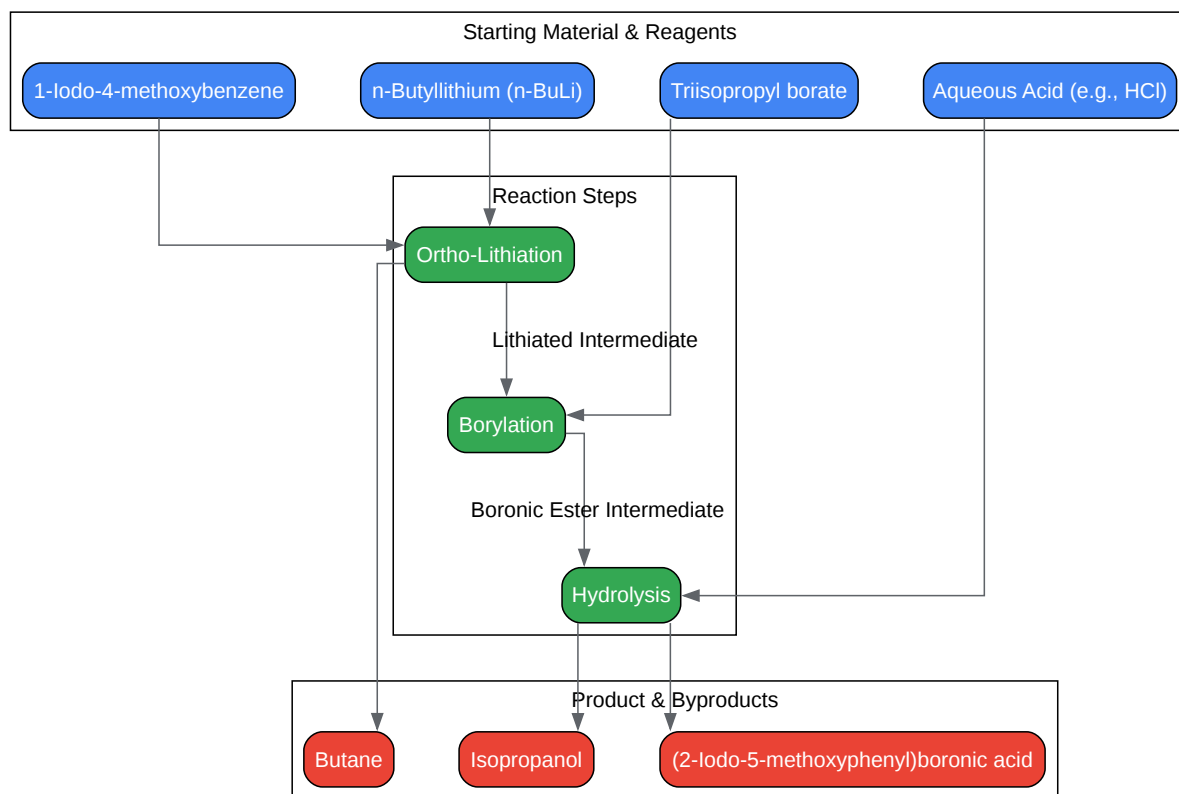
A summary of the key physicochemical properties of **(2-Iodo-5-methoxyphenyl)boronic acid** is presented in Table 1.

Table 1: Physicochemical Data for **(2-Iodo-5-methoxyphenyl)boronic acid**

Property	Value	Source/Comment
CAS Number	89694-50-8	[1] [2]
Molecular Formula	C ₇ H ₈ BIO ₃	[1]
Molecular Weight	277.85 g/mol	[1]
Appearance	Typically a solid	
Purity	Often ≥95%	[3]
Storage	Sealed in a dry environment at 2-8°C under an inert atmosphere is recommended	[3]

Synthesis

A common and effective method for the synthesis of **(2-Iodo-5-methoxyphenyl)boronic acid** is the ortho-lithiation of 1-iodo-4-methoxybenzene, followed by borylation with a trialkyl borate. The methoxy group directs the lithiation to the adjacent ortho position.



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Caption: Synthetic workflow for **(2-Iodo-5-methoxyphenyl)boronic acid**.

Experimental Protocol: Synthesis via Ortho-Lithiation and Borylation

This protocol is a representative procedure based on established methods for ortho-lithiation of substituted aryl halides.

Materials:

- 1-Iodo-4-methoxybenzene
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
- Triisopropyl borate
- 1 M Hydrochloric acid (HCl)
- Diethyl ether
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

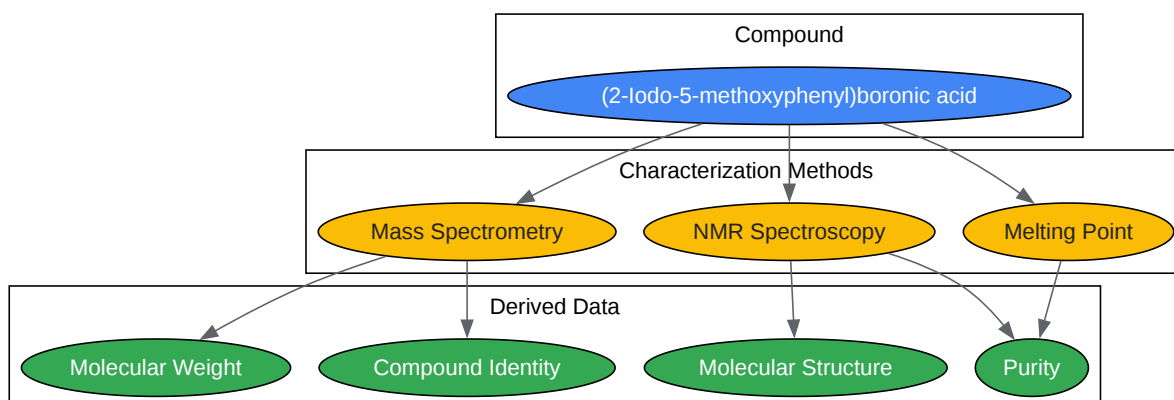
- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1-iodo-4-methoxybenzene (1.0 equivalent) and anhydrous THF. The solution is cooled to $-78\text{ }^{\circ}\text{C}$ in a dry ice/acetone bath.
- **Ortho-Lithiation:** n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via syringe, maintaining the internal temperature below $-70\text{ }^{\circ}\text{C}$. The reaction mixture is stirred at $-78\text{ }^{\circ}\text{C}$ for 1-2 hours.
- **Borylation:** Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below $-70\text{ }^{\circ}\text{C}$. The resulting mixture is stirred at $-78\text{ }^{\circ}\text{C}$ for an additional hour and then allowed to warm to room temperature overnight.
- **Hydrolysis (Work-up):** The reaction is quenched by the slow addition of 1 M HCl at $0\text{ }^{\circ}\text{C}$. The mixture is stirred for 30 minutes. The aqueous layer is separated and extracted with diethyl

ether (3 x volume).

- Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO_4 , filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to yield **(2-Iodo-5-methoxyphenyl)boronic acid** as a solid.

Characterization

The structure and purity of the synthesized **(2-Iodo-5-methoxyphenyl)boronic acid** are confirmed by various analytical techniques.



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Caption: Logical relationship of characterization methods.

Spectroscopic Data

Representative spectroscopic data for **(2-Iodo-5-methoxyphenyl)boronic acid** are provided below. Note that exact chemical shifts can vary depending on the solvent and concentration.

Table 2: Representative ^1H and ^{13}C NMR Data

Nucleus	Chemical Shift (ppm)	Multiplicity	Assignment
^1H NMR	~7.5 - 7.6	d	Ar-H
	~7.2 - 7.3	dd	Ar-H
	~6.8 - 6.9	d	Ar-H
	~5.5 - 6.0	br s	B(OH)_2
	~3.8	s	$-\text{OCH}_3$
^{13}C NMR	~160	C-O	
	~140	C-I	
	~135	Ar-CH	
	~125	Ar-CH	
	~115	Ar-CH	
	~100	C-B	
	~55	$-\text{OCH}_3$	

Note: This is representative data; actual spectra should be obtained for confirmation.

Other Characterization Data

Table 3: Mass Spectrometry and Melting Point Data

Technique	Result	Comment
Mass Spectrometry	$[\text{M-H}]^-$ or $[\text{M+H}]^+$ corresponding to $\text{C}_7\text{H}_8\text{BIO}_3$	Provides confirmation of the molecular weight.
Melting Point	Not consistently reported	Can be used as an indicator of purity.

Conclusion

This technical guide outlines a reliable synthetic method for **(2-Iodo-5-methoxyphenyl)boronic acid** and provides key characterization parameters. The ortho-lithiation of 1-iodo-4-methoxybenzene offers a direct route to this versatile building block. Proper characterization using NMR and mass spectrometry is crucial to confirm the structure and purity of the final product, ensuring its suitability for subsequent applications in pharmaceutical and materials science research.

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